molecular formula C7H12O3 B022330 methyl (2S,3R)-3-propyl-2-oxiranecarboxylate CAS No. 107796-99-6

methyl (2S,3R)-3-propyl-2-oxiranecarboxylate

Cat. No. B022330
CAS RN: 107796-99-6
M. Wt: 144.17 g/mol
InChI Key: JPMVTOZOWGPQDC-RITPCOANSA-N
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Description

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate, also known as MPOC, is a chemical compound that belongs to the class of oxiranes. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is a chiral compound that can interact with biological molecules in a specific manner. It can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This property makes it a valuable tool in chemical biology and drug discovery. methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can also act as a Lewis acid catalyst in various reactions.
Biochemical and Physiological Effects:
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It can also inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify. It is also stable under standard laboratory conditions. However, it has some limitations. It can be difficult to handle due to its high reactivity. It can also be toxic and should be handled with care.

Future Directions

There are several future directions for the study of Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate. One potential direction is the development of new synthetic methods for the compound. Another direction is the study of its potential as a drug candidate for the treatment of various diseases. methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can also be further studied for its interactions with biological molecules and its potential as a catalyst in various reactions.
Conclusion:
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is a valuable compound in scientific research due to its unique properties and applications. It is easy to synthesize and purify and has several potential applications in drug discovery and chemical biology. Further study of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can lead to the development of new synthetic methods and potential drug candidates for the treatment of various diseases.

Synthesis Methods

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be synthesized through a variety of methods. One of the most common methods is the epoxidation of the corresponding alkene using a peracid. Another method involves the reaction of propyl magnesium bromide with ethyl oxalate followed by epoxidation. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis. methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is used as a reagent in the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential use as an antitumor agent.

properties

CAS RN

107796-99-6

Product Name

methyl (2S,3R)-3-propyl-2-oxiranecarboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2S,3R)-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

JPMVTOZOWGPQDC-RITPCOANSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](O1)C(=O)OC

SMILES

CCCC1C(O1)C(=O)OC

Canonical SMILES

CCCC1C(O1)C(=O)OC

synonyms

Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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